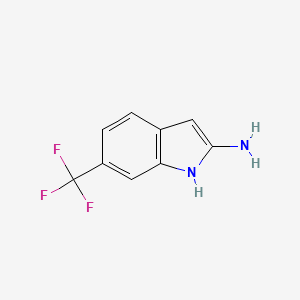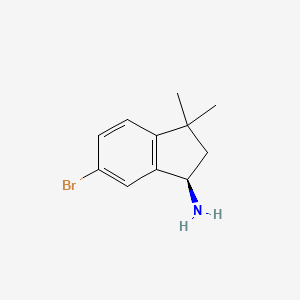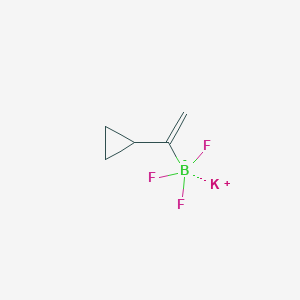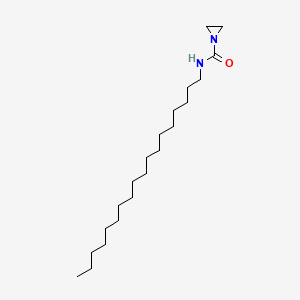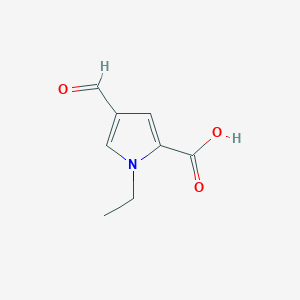
3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide is a complex organic compound featuring a thietane ring and a tetrahydrofuran moiety Thietanes are four-membered sulfur-containing heterocycles, while tetrahydrofuran is a five-membered oxygen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide typically involves multiple steps. One common method includes the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates to form the thietane ring . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler thietane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring or the tetrahydrofuran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require nucleophiles such as sodium phenolates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The thietane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
3-Substituted Thietane-1,1-Dioxides: These compounds share the thietane ring structure but differ in their substituents, which can alter their chemical and biological properties.
Tetrahydrofuran Derivatives: Compounds like ethyl 2-((tetrahydrofuran-3-yl)amino)acetate have similar tetrahydrofuran moieties but lack the thietane ring.
Uniqueness
3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide is unique due to the combination of the thietane and tetrahydrofuran rings, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure is not commonly found in other compounds, making it a valuable subject for research and development .
Propiedades
Fórmula molecular |
C9H17NO3S |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
N-[2-(1,1-dioxothietan-3-yl)ethyl]oxolan-3-amine |
InChI |
InChI=1S/C9H17NO3S/c11-14(12)6-8(7-14)1-3-10-9-2-4-13-5-9/h8-10H,1-7H2 |
Clave InChI |
ZWDYZHYZVNMEGY-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1NCCC2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)
